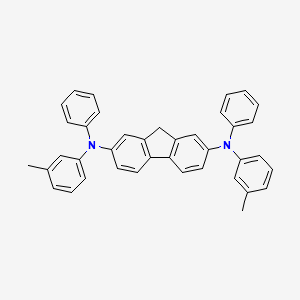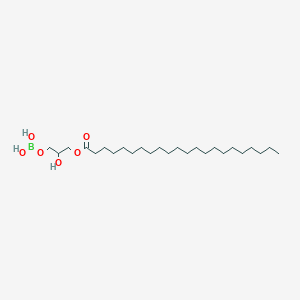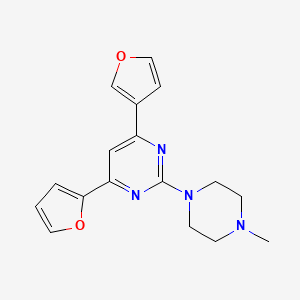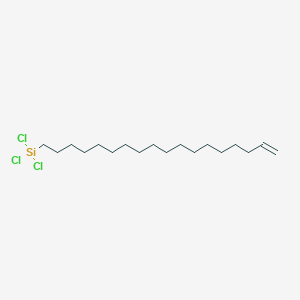![molecular formula C5H12S4 B12553144 2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol CAS No. 149334-77-0](/img/structure/B12553144.png)
2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol is an organosulfur compound with the molecular formula C5H12S4. This compound is characterized by the presence of three thiol groups, making it a trithiol. It is commonly used in organic synthesis and has applications in various fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol typically involves the reaction of propane-1,3-dithiol with 2-chloroethanethiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the 2-chloroethanethiol, resulting in the formation of the desired trithiol compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly, the reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
Substitution: Alkyl halides are used as electrophiles in the presence of a base to facilitate the nucleophilic attack by the thiol groups.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
Applications De Recherche Scientifique
2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol has several applications in scientific research:
Biology: Employed in the study of redox biology due to its thiol-disulfide exchange properties.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol involves its thiol groups, which can undergo redox reactions. The thiol groups can form disulfide bonds with other thiol-containing molecules, leading to the formation of stable products. This property is particularly useful in the protection of carbonyl compounds and in redox biology studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanedithiol: Similar structure but with only two thiol groups.
1,2-Ethanedithiol: Contains two thiol groups and is used for similar applications in organic synthesis.
Uniqueness
2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol is unique due to the presence of three thiol groups, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific applications .
Propriétés
Numéro CAS |
149334-77-0 |
|---|---|
Formule moléculaire |
C5H12S4 |
Poids moléculaire |
200.4 g/mol |
Nom IUPAC |
2-(2-sulfanylethylsulfanyl)propane-1,3-dithiol |
InChI |
InChI=1S/C5H12S4/c6-1-2-9-5(3-7)4-8/h5-8H,1-4H2 |
Clé InChI |
NQLQMVQEQFIDQB-UHFFFAOYSA-N |
SMILES canonique |
C(CSC(CS)CS)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)

![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)


![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)



![2-[(4-Iodobutoxy)carbonyl]benzoate](/img/structure/B12553128.png)
